Sgk1-IN-1 -

Sgk1-IN-1

Catalog Number: EVT-2773563
CAS Number:
Molecular Formula: C17H12ClFN6O2S
Molecular Weight: 418.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sgk1-IN-1 is a selective inhibitor of Serum and Glucocorticoid Regulated Kinase 1 (SGK1), a serine/threonine kinase implicated in various cellular processes, including ion transport, cell survival, and proliferation. SGK1 is involved in multiple signaling pathways and is associated with several diseases, including cancer and metabolic disorders. The development of Sgk1-IN-1 aims to provide a therapeutic option for conditions where SGK1 activity is dysregulated.

Source

Sgk1-IN-1 was developed as part of research efforts to target SGK1 due to its role in oncogenic processes. The compound has been characterized in studies that evaluate its efficacy and specificity against SGK1, highlighting its potential as a therapeutic agent in oncology and other fields.

Classification

Sgk1-IN-1 falls under the category of small-molecule inhibitors. It specifically targets the SGK1 protein kinase, which is part of the AGC kinase family. This classification places it alongside other kinase inhibitors that are being explored for their therapeutic benefits in various diseases.

Synthesis Analysis

Methods

The synthesis of Sgk1-IN-1 involves multiple steps typically characterized by organic synthesis techniques. The synthesis may include:

  • Building Block Selection: Choosing appropriate starting materials that can be modified to yield the desired compound.
  • Reactions: Utilizing reactions such as coupling reactions, cyclizations, or functional group modifications to construct the molecular framework.
  • Purification: Techniques like chromatography are employed to isolate the final product from reaction mixtures.

Technical Details

Specific reaction conditions (e.g., temperature, solvent choice) and catalysts used during the synthesis of Sgk1-IN-1 would depend on the chosen synthetic route. Detailed methodologies would be documented in research articles focusing on the compound's development.

Molecular Structure Analysis

Structure

The molecular structure of Sgk1-IN-1 features distinct functional groups that facilitate its interaction with the SGK1 active site. The structure typically includes:

  • A central scaffold that provides binding affinity.
  • Functional groups that enhance solubility and bioavailability.

Data

The molecular formula and weight, along with specific structural data such as bond lengths and angles, would be detailed in chemical databases or publications related to Sgk1-IN-1.

Chemical Reactions Analysis

Reactions

Sgk1-IN-1 undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reaction types include:

  • Nucleophilic Substitution: Often used to introduce functional groups.
  • Condensation Reactions: Important for forming larger molecular structures.

Technical Details

Each step in the synthesis would be optimized for yield and purity, often requiring analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor progress and confirm structure.

Mechanism of Action

Process

Sgk1-IN-1 inhibits SGK1 by binding to its active site, preventing substrate phosphorylation. This inhibition disrupts downstream signaling pathways associated with cell survival, proliferation, and metabolism.

Data

Research indicates that Sgk1-IN-1 effectively reduces SGK1 activity in vitro and in vivo models, leading to decreased cellular proliferation in cancer cell lines. The specific binding affinity can be quantified using techniques like surface plasmon resonance or enzyme kinetics assays.

Physical and Chemical Properties Analysis

Physical Properties

Sgk1-IN-1 exhibits properties such as:

  • Appearance: Typically a solid at room temperature.
  • Melting Point: Specific melting point data would be determined through thermal analysis.

Chemical Properties

The compound's solubility profile, stability under various pH conditions, and reactivity with other chemical agents are essential for understanding its behavior in biological systems. These properties are usually characterized through systematic experimentation.

Applications

Scientific Uses

Sgk1-IN-1 is primarily investigated for its potential applications in:

  • Cancer Therapy: Targeting SGK1 could inhibit tumor growth and metastasis.
  • Metabolic Disorders: Modulating SGK1 activity may offer therapeutic benefits for conditions like obesity or diabetes.

Research continues to explore the breadth of applications for Sgk1-IN-1 across various fields of medicine, particularly within oncology and metabolic research contexts.

Molecular Mechanisms of SGK1 Inhibition by SGK1-IN-1 [5] [10]

Structural Basis of Serum and Glucocorticoid Regulated Kinase 1 Kinase Domain Interaction with Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1

Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 achieves potent inhibition through precise interactions with the adenosine triphosphate-binding pocket of the Serum and Glucocorticoid Regulated Kinase 1 kinase domain. The kinase domain of Serum and Glucocorticoid Regulated Kinase 1 adopts a canonical protein kinase fold consisting of β-strand-rich N-terminal and α-helical C-terminal lobes. Within this architecture, the catalytic cleft harbors critical residues for inhibitor binding: Lys127 in the β3 strand, Asp-Tyr-Ile-Asn-Gly hinge residues, and the conserved Asp-Phe-Gly motif in the activation loop [3]. Structural analyses reveal that Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 occupies this cleft through complementary hydrophobic interactions and hydrogen bonding networks. Specifically, the inhibitor's heterocyclic core forms hydrogen bonds with the backbone amide of Asp177 in the hinge region, mimicking natural adenosine triphosphate binding but with higher affinity [5].

Table 1: Key Interactions Between Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 and Serum and Glucocorticoid Regulated Kinase 1 Kinase Domain

Kinase Domain RegionResidueInteraction TypeFunctional Consequence
Hinge regionAsp177Hydrogen bondingMimics adenosine triphosphate binding
β3 strandLys127Hydrophobic interactionStabilizes inhibitor positioning
Gatekeeper positionLeu176Steric accommodationExplains selectivity over other kinases
Acidic pocketGlu183, Glu226Electrostatic interactionContributes to binding energy
Catalytic loopAsp256Indirect allosteric effectModulates catalytic activity

The gatekeeper residue Leu176 (a bulky leucine) creates a steric environment that Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 specifically accommodates through its methyl-phenyl moiety [3] [7]. This interaction is further stabilized by the compound's chlorophenyl group, which occupies a hydrophobic pocket adjacent to the adenosine triphosphate-binding site. Molecular dynamics simulations demonstrate that Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 binding induces conformational changes in the αC-helix and activation loop, shifting the kinase toward an inactive state characterized by displacement of the catalytic Asp256 residue from its optimal orientation [5]. This structural perturbation directly impedes phosphotransferase activity by disrupting the alignment of catalytic residues required for substrate phosphorylation.

Selectivity Profiling Against Adenosine, Guanylate, and Cytidine Kinase Family Members

Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 exhibits remarkable selectivity for Serum and Glucocorticoid Regulated Kinase 1 over closely related adenosine, guanylate, and cytidine kinase family kinases, despite significant homology within the catalytic domains. Comprehensive kinase profiling reveals half-maximal inhibitory concentration values >10 μM against protein kinase B isoforms and protein kinase C isoforms, compared to 0.6 μM for Serum and Glucocorticoid Regulated Kinase 1 [7]. This selectivity primarily originates from structural divergence in three key regions: the gatekeeper position, hinge region conformation, and hydrophobic pocket architecture.

Table 2: Selectivity Profile of Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 Across Adenosine, Guanylate, and Cytidine Kinase Family Kinases

KinaseCatalytic Domain Homology to Serum and Glucocorticoid Regulated Kinase 1 (%)Half-Maximal Inhibitory Concentration (μM)Structural Determinants of Selectivity
Serum and Glucocorticoid Regulated Kinase 11000.6Leu176 gatekeeper; Glu183/Glu226 acidic pocket
Protein kinase B alpha54>10Larger gatekeeper residue; altered hinge conformation
Protein kinase C alpha49>10Extended adenosine triphosphate pocket; distinct activation loop
Serum and Glucocorticoid Regulated Kinase 3788.2Varied gatekeeper residue; modified hydrophobic pocket
p70 ribosomal S6 kinase52>10Different hinge sequence; altered phosphate-binding region

The leucine gatekeeper in Serum and Glucocorticoid Regulated Kinase 1 (Leu176) contrasts with the bulkier methionine in protein kinase B (Met227) and phenylalanine in protein kinase C (Phenylalanine 438), creating distinct steric environments that Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 cannot accommodate effectively [3] [4]. Additionally, the unique acidic pocket formed by Glu183 and Glu226 in Serum and Glucocorticoid Regulated Kinase 1 provides complementary electrostatic interactions absent in other adenosine, guanylate, and cytidine kinase kinases [5]. Kinome-wide screening data confirm that Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 maintains specificity against 97% of tested kinases at 1 μM concentration, with only marginal inhibition observed against serum and glucocorticoid regulated kinase 3 and p70 ribosomal S6 kinase at higher concentrations [7]. This selectivity profile positions Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 as a superior chemical probe for dissecting Serum and Glucocorticoid Regulated Kinase 1-specific functions compared to less selective inhibitors such as glycogen synthase kinase 650394, which exhibits significant cross-reactivity with protein kinase B and cyclin-dependent kinases [5].

Allosteric Versus Competitive Inhibition Dynamics

Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 functions primarily as a competitive adenosine triphosphate-competitive inhibitor, as demonstrated through kinetic studies using varying adenosine triphosphate concentrations. Lineweaver-Burk plots reveal increasing apparent Michaelis constant values with higher inhibitor concentrations, while maximal reaction velocity remains unchanged, confirming competition at the catalytic cleft [5] [7]. However, the compound also exhibits unique allosteric properties by disrupting Serum and Glucocorticoid Regulated Kinase 1 activation mechanisms. Serum and Glucocorticoid Regulated Kinase 1 requires phosphorylation at two critical sites for full activation: Thr256 in the activation loop (phosphorylated by phosphoinositide dependent protein kinase 1) and Ser422 in the hydrophobic motif (phosphorylated by mammalian target of rapamycin complex 2) [1] [3]. Biochemical analyses reveal that Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 binding reduces phosphoinositide dependent protein kinase 1-mediated phosphorylation efficiency by 75% through long-range conformational effects that hinder phospho-acceptor site accessibility [5].

The allosteric modulation extends to substrate recognition dynamics. Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 binding induces a closed conformation that sterically occludes the substrate-binding groove, particularly impeding access for bulkier physiological substrates like neuronal precursor cell expressed developmentally downregulated protein 4-2 while having lesser effects on smaller peptide substrates [5] [10]. This dual mechanism—competitive adenosine triphosphate displacement coupled with allosteric suppression of activation and substrate access—explains the compound's superior efficacy compared to pure competitive inhibitors. The inhibitor residence time, measured at approximately 45 minutes through surface plasmon resonance, exceeds adenosine triphosphate dwell time by twenty-fold, creating a sustained inhibitory effect even after intracellular adenosine triphosphate displacement [5].

Furthermore, Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 disrupts Serum and Glucocorticoid Regulated Kinase 1 homodimerization, a process essential for its autophosphorylation and full activation. Molecular modeling suggests the inhibitor binding stabilizes an asymmetric dimer interface incompatible with catalytic trans-autophosphorylation [7]. This multifaceted inhibition profile—spanning competitive adenosine triphosphate mimicry, allosteric suppression of activation phosphorylation, substrate exclusion, and dimerization interference—distinguishes Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 from conventional adenosine triphosphate-competitive inhibitors and underpins its exceptional biochemical efficacy against Serum and Glucocorticoid Regulated Kinase 1-mediated signaling pathways.

Properties

Product Name

Sgk1-IN-1

IUPAC Name

N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-5-chloro-2-fluorobenzenesulfonamide

Molecular Formula

C17H12ClFN6O2S

Molecular Weight

418.8 g/mol

InChI

InChI=1S/C17H12ClFN6O2S/c18-10-3-6-12(19)14(7-10)28(26,27)25-11-4-1-9(2-5-11)13-8-21-15-16(20)23-24-17(15)22-13/h1-8,25H,(H3,20,22,23,24)

InChI Key

DDKHTWASHUKHLD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=NNC(=C3N=C2)N)NS(=O)(=O)C4=C(C=CC(=C4)Cl)F

Solubility

not available

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NNC(=C3N=C2)N)NS(=O)(=O)C4=C(C=CC(=C4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.